Cross-Species IDO1 Inhibitory Potency: Epacadostat Demonstrates Verified Murine Activity Critical for Syngeneic Tumor Model Validation
Epacadostat exhibits significant inhibitory activity against mouse IDO1 (IC50 = 52.4 ± 15.7 nM in mouse IDO1-transfected HEK293/MSR cells) [1], enabling its direct use in immunocompetent syngeneic murine tumor models without species-specific potency loss. This cross-reactivity is not universally shared among clinical IDO1 inhibitors. By comparison, linrodostat (BMS-986205) is reported to have poor or negligible activity against mouse IDO1, necessitating alternative preclinical models or mouse-optimized analogs for in vivo efficacy studies [2].
| Evidence Dimension | Mouse IDO1 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 52.4 ± 15.7 nM |
| Comparator Or Baseline | Linrodostat (BMS-986205) with poor/negligible murine IDO1 activity |
| Quantified Difference | Epacadostat retains nanomolar potency against mouse IDO1; linrodostat is effectively inactive in murine systems |
| Conditions | Mouse IDO1-transfected HEK293/MSR cell-based assay |
Why This Matters
Researchers requiring syngeneic mouse tumor models for immuno-oncology studies must select epacadostat over linrodostat to obtain interpretable in vivo pharmacodynamic and efficacy data.
- [1] MedChemExpress. Epacadostat (INCB024360) Datasheet. Product technical documentation. View Source
- [2] Prendergast GC, Malachowski WJ, DuHadaway JB, Muller AJ. Discovery of IDO1 inhibitors: from bench to bedside. Cancer Res. 2017;77(24):6795-6811. View Source
